4-(3,5-Dichlorophenyl)but-3-en-2-one

Catalog No.
S14136069
CAS No.
M.F
C10H8Cl2O
M. Wt
215.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3,5-Dichlorophenyl)but-3-en-2-one

Product Name

4-(3,5-Dichlorophenyl)but-3-en-2-one

IUPAC Name

(E)-4-(3,5-dichlorophenyl)but-3-en-2-one

Molecular Formula

C10H8Cl2O

Molecular Weight

215.07 g/mol

InChI

InChI=1S/C10H8Cl2O/c1-7(13)2-3-8-4-9(11)6-10(12)5-8/h2-6H,1H3/b3-2+

InChI Key

HUFNZQXJULCVSL-NSCUHMNNSA-N

Canonical SMILES

CC(=O)C=CC1=CC(=CC(=C1)Cl)Cl

Isomeric SMILES

CC(=O)/C=C/C1=CC(=CC(=C1)Cl)Cl

4-(3,5-Dichlorophenyl)but-3-en-2-one is an organic compound characterized by the molecular formula C10H8Cl2O. This compound features a butenone structure with a dichlorophenyl group, specifically having chlorine substituents at the 3 and 5 positions of the phenyl ring. The presence of these halogen atoms significantly influences its chemical properties and biological activities, making it a subject of interest in various fields of research.

  • Oxidation: This compound can be oxidized to yield corresponding carboxylic acids or ketones using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction can convert the compound into alcohols or alkanes, with common reducing agents including lithium aluminum hydride and sodium borohydride.
  • Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.

Research indicates that 4-(3,5-Dichlorophenyl)but-3-en-2-one exhibits notable biological activities, particularly in antimicrobial and anticancer domains. Studies have shown that compounds with similar structures demonstrate antibacterial activity against strains such as Staphylococcus aureus, including methicillin-resistant variants . Additionally, the compound's ability to modulate enzyme activity and disrupt cellular processes positions it as a potential candidate for further therapeutic development.

The synthesis of 4-(3,5-Dichlorophenyl)but-3-en-2-one typically involves the following steps:

  • Aldol Condensation: The reaction begins with 3,5-dichlorobenzaldehyde and acetone in the presence of a base like sodium hydroxide.
  • Reaction Conditions: The mixture is stirred at room temperature for several hours to facilitate the reaction.
  • Isolation and Purification: The resulting product is isolated through filtration and purified via recrystallization.

In industrial settings, these methods can be scaled up using continuous flow reactors to enhance yield and efficiency.

4-(3,5-Dichlorophenyl)but-3-en-2-one has potential applications in:

  • Pharmaceutical Development: Due to its biological activity against various pathogens and cancer cells.
  • Chemical Synthesis: As a building block for synthesizing more complex organic compounds.
  • Agricultural Chemistry: It may serve as an active ingredient in pesticides or herbicides due to its antimicrobial properties.

Interaction studies suggest that 4-(3,5-Dichlorophenyl)but-3-en-2-one can bind to specific molecular targets within cells. This interaction can modulate various biological pathways, potentially leading to apoptosis in cancer cells or inhibition of bacterial growth. Understanding these interactions is crucial for developing effective therapeutic agents based on this compound.

Several compounds share structural similarities with 4-(3,5-Dichlorophenyl)but-3-en-2-one. Notable examples include:

Compound NameStructure Characteristics
4-(4-Chlorophenyl)but-3-en-2-oneContains a single chlorine atom on the phenyl ring.
4-(2,4-Dichlorophenyl)but-3-en-2-oneFeatures two chlorine atoms at different positions.
4-(3,4-Dimethoxyphenyl)but-3-en-2-oneContains methoxy groups instead of chlorine substituents.

Uniqueness

The uniqueness of 4-(3,5-Dichlorophenyl)but-3-en-2-one lies in its specific substitution pattern on the phenyl ring, which enhances its reactivity and biological efficacy compared to similar compounds. The presence of two chlorine atoms at the 3 and 5 positions contributes to its distinct chemical behavior and potential applications in medicinal chemistry.

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Exact Mass

213.9952203 g/mol

Monoisotopic Mass

213.9952203 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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